molecular formula C28H34O15 B1678168 Neohesperidin CAS No. 13241-33-3

Neohesperidin

Cat. No. B1678168
CAS RN: 13241-33-3
M. Wt: 610.6 g/mol
InChI Key: ARGKVCXINMKCAZ-UZRWAPQLSA-N
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Description

Neohesperidin is a flavanone glycoside found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which in turn is the 4’-methoxy derivative of eriodictyol . Neohesperidin dihydrochalcone (NHD) is a chalcone derivative of Neohesperidin used as an artificial sweetener .


Synthesis Analysis

Neohesperidin’s biosynthetic pathways involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . There are also studies on the synthesis of hydrophobic Propionyl Neohesperidin Ester using an immobilized enzyme .


Molecular Structure Analysis

The molecular structure of Neohesperidin has been determined by single-crystal X-ray analysis . The carbon atoms in the chemical structure of Neohesperidin are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .


Chemical Reactions Analysis

Neohesperidin has been used in a study to assess the composition of shiikuwasha peels of different cultivation lines . It has also been used in a study to investigate the protective effects of an extract from Citrus bergamia against inflammatory injury .


Physical And Chemical Properties Analysis

Neohesperidin complexation significantly affected starch gelatinization temperatures and reduced its enthalpy value (ΔH). The addition of Neohesperidin increased the viscosity and thickening of taro starch, facilitating shearing and thinning .

Scientific Research Applications

Pharmacological Potential and Biological Activities

Neohesperidin, a flavanone glycoside primarily found in citrus fruits, demonstrates an array of biological activities and potential therapeutic applications. It exhibits neuroprotective, anti-inflammatory, antidiabetic, antimicrobial, and anticancer activities. Additionally, its effects extend to osteoporosis, antiulcer, cardioprotective, and hepatoprotective capabilities. These wide-ranging pharmacological responses are due to its diverse mechanisms of action in treating complex disorders, including neurodegenerative, hepato-cardiac, cancer, diabetes, obesity, infectious, allergic, and inflammatory diseases (Akhter et al., 2022).

Cardiovascular Health

Neohesperidin has shown promise in cardiovascular health, particularly in alleviating pathological damage and immunological imbalance in rat myocardial ischemia-reperfusion injury. It effectively reduces serum inflammatory cytokines, myocardial damage markers, oxidative stress markers, and cell apoptosis, further supporting its potential as a therapeutic agent for myocardial ischemia-reperfusion therapy (Li et al., 2021).

Food Industry Applications

In the food industry, neohesperidin dihydrochalcone (NHDC) is a key derivative used as a low-calorie sweetener and flavor enhancer. The transformation of hesperidin into neohesperidin is vital for NHDC production. This process involves biotransformation using metabolically engineered plant cell cultures, offering a feasible method to enhance NHDC availability for various industrial applications (Frydman et al., 2005).

Anti-Osteoporotic Effects

Neohesperidin demonstrates significant anti-osteoclastic effects, both in vitro and in vivo. It inhibits osteoclast differentiation and bone resorption, thereby presenting itself as a potential natural anti-catabolic treatment for osteoporosis. This is particularly evident in studies involving ovariectomised mice, where neohesperidin effectively protected against bone loss (Tan et al., 2017).

Quality Control in Dietary Supplements

As an important flavanone glycoside, neohesperidin is used in food additives and dietary supplements. The development of certified reference materials (CRMs) for neohesperidin is essential for ensuring accuracy and comparability in measurement data, especially for quality control of neohesperidin-related products (Gong et al., 2015).

Cancer Therapeutic Potential

Neohesperidin has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells, as evidenced in studies involving human breast adenocarcinoma MDA-MB-231 cells. It activates the Bcl-2/Bax-mediated signaling pathway, suggesting its potential as an anti-cancer agent (Xu et al., 2012). Additionally, it has been found to prevent colorectal tumorigenesis by altering gut microbiota in APC min/+ transgenic mouse models, showcasing its role in cancer prevention (Gong et al., 2019).

Role in Osteosarcoma Treatment

Neohesperidin induces cell cycle arrest, apoptosis, and autophagy in human osteosarcoma cells through the ROS/JNK signaling pathway. This discovery marks it as a potential drug candidate for treating osteosarcomas (Wang et al., 2021).

Obesity and Gut Microbiota

Neohesperidin shows effectiveness in attenuating obesity by altering the composition of gut microbiota in high-fat diet-fed mice. This highlights its potential as a prebiotic agent for obesity management, emphasizing the gut microbiota's role in mediating its beneficial effects (Lu et al., 2020).

Antidiabetic Effects

In vitro studies have demonstrated the antidiabetic effects of neohesperidin, particularly its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests its potential use in managing diabetes (Sinha et al., 2019).

Nanotechnology Applications

Neohesperidin has been effectively incorporated into nanoliposomes for improved stability and controlled release. This technological advancement enhances its bioavailability and biological activity, making it a promising candidate for various applications (Karim et al., 2020).

Anti-Allergic Properties

It suppresses IgE-mediated anaphylactic reactions and mast cell activation, demonstrating its potential in preventing allergic diseases (Zhao et al., 2019).

Therapeutic Effect in Rheumatoid Arthritis

Neohesperidin shows therapeutic effects inrheumatoid arthritis by inhibiting inflammation, migration, invasion, and promoting apoptosis in fibroblast-like synoviocytes. This highlights its potential as a treatment option for rheumatoid arthritis (Wang et al., 2021).

Peptic Ulcer Studies

Studies have investigated the effects of neohesperidin on indomethacin-induced peptic ulcers in rats, providing insights into its role in gastrointestinal health and potential therapeutic applications in ulcer treatment (Hamdan et al., 2014).

Cardiac Remodeling and Hypertension

Neohesperidin inhibits cardiac remodeling and hypertension induced by Angiotensin II, suggesting its role in managing cardiac hypertrophy and associated pathologies (Zhang et al., 2020).

Future Directions

Among the citrus flavonoids, Neohesperidin could be a potential lead for treating diseases in the coming years, but more in vitro, in vivo, and clinical research is needed to assess its therapeutic efficacy .

properties

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGKVCXINMKCAZ-UZRWAPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927668
Record name Neohesperidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-(((2-O-6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one

CAS RN

13241-33-3
Record name Neohesperidin
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URL https://commonchemistry.cas.org/detail?cas_rn=13241-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neohesperidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neohesperidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-[[2-O-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
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Record name NEOHESPERIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
AC Ortiz, SOM Fideles, CHB Reis, MZ Bellini… - Biomolecules, 2022 - mdpi.com
… Neohesperidin, hesperidin and hesperetin are citrus … Neohesperidin, in the form of neohesperidin dihydrochalcone (… that investigated the effects of neohesperidin, hesperidin and its …
Number of citations: 17 www.mdpi.com
MR Rhyu, EY Kim, IY Bae, YK Park - Korean Journal of Food …, 2002 - researchgate.net
Neohesperidin, naringin, and hesperidin contents of nine species of premature Korean citrus fruits have been determined. Flavonoids were extracted from dried citrus fruits by N, N-…
Number of citations: 77 www.researchgate.net
J Castillo, O Benavente, JA del Rio - Plant Physiology, 1992 - academic.oup.com
… distribution of naringin and neohesperidin during the development ofleaves, flower buds, and fruits of Seville orange. This study of naringin and neohesperidin distribution will permit us …
Number of citations: 169 academic.oup.com
BAR Lina, HC Dreef-van der Meulen… - Food and chemical …, 1990 - Elsevier
Neohesperidin dihydrochalcone was administered to groups of 20 male and 20 female Wistar rats at dietary levels of 0, 0.2, 1.0 and 5.0% for 91 days. No treatment-related …
Number of citations: 24 www.sciencedirect.com
A Ly, A Drewnowski - Chemical senses, 2001 - academic.oup.com
The genetically determined ability to taste 6-n-propylthiouracil (PROP) has been linked with lowered acceptance of some bitter foods. Fifty-four women, aged 18–30 years, tasted and …
Number of citations: 135 academic.oup.com
RL Rouseff, SF Martin, CO Youtsey - Journal of Agricultural and …, 1987 - ACS Publications
… neohesperidin concentrations in juices from 52 citrus cultivars were determined using HPLC. Neither naringin nor neohesperidin … widely varying amounts of neohesperidin. Therefore, …
Number of citations: 342 pubs.acs.org
F Borrego, H Montijano - FOOD SCIENCE AND TECHNOLOGY …, 2001 - books.google.com
The sweet taste of neohesperidin dihydrochalcone (hereinafter referred to as neohesperidine DC) was discovered by Horowitz and Gentili in 1963 while studying the relationships …
Number of citations: 19 www.google.com
A Braune, W Engst, M Blaut - Journal of agricultural and food …, 2005 - ACS Publications
… ) of 5 mg of neohesperidin dihydrochalcone/kg of body mass has been defined ( 4). Neohesperidin … of neohesperidin, the main flavonoid present in bitter oranges (Citrus aurantium) ( …
Number of citations: 82 pubs.acs.org
JA Del Rio, MD Fuster, F Sabater, I Porras… - Food chemistry, 1997 - Elsevier
… costly neohesperidin purification processes correspondingly … fruits of the hybrid accumulate high levels of neohesperidin … ratio, so that these too can be used to obtain neohesperidin. …
Number of citations: 57 www.sciencedirect.com
J Suarez, MD Herrera, E Marhuenda - Phytomedicine, 1998 - Elsevier
We have assesed the actions as free radical scavengers and inhibitors on peroxidation of hesperidin and neohesperidin dihydrochalcone, two flavonoids, flavanone and …
Number of citations: 79 www.sciencedirect.com

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